2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide

CK2 inhibitor procognitive agent kinase drug discovery

2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 35588-41-1), also referred to as 2,5′-dichloro-2′-methoxyacetanilide, is a disubstituted chloroacetamide building block with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g·mol⁻¹. It is routinely prepared in a single-step chloroacetylation of 5-chloro-2-methoxyaniline and is supplied at a standard purity of ≥95% (min.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 35588-41-1
Cat. No. B1594869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide
CAS35588-41-1
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)CCl
InChIInChI=1S/C9H9Cl2NO2/c1-14-8-3-2-6(11)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
InChIKeySPULYDBQXNEJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 35588-41-1): Procurement-Grade Characterization for Research and Pharma Intermediate Use


2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 35588-41-1), also referred to as 2,5′-dichloro-2′-methoxyacetanilide, is a disubstituted chloroacetamide building block with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g·mol⁻¹ [1]. It is routinely prepared in a single-step chloroacetylation of 5-chloro-2-methoxyaniline and is supplied at a standard purity of ≥95% (min. 95%) with a reported melting point of 100–102 °C and a log P of 2.17 . Its primary documented value lies in serving as a critical synthetic intermediate en route to a highly potent, orally active casein kinase 2 (CK2) inhibitor (CK2 inhibitor 2, IC₅₀ = 0.66 nM), making accurate identity and quality essential for procurement decisions in kinase-targeted drug discovery [2].

Why 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 35588-41-1) Cannot Be Freely Substituted by Other Chloroacetanilide Analogs


Chloroacetanilide derivatives with seemingly minor positional isomerism or substituent differences exhibit markedly divergent physical properties, reactivity profiles, and downstream biological outcomes. For instance, the isomeric 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide (CAS 7072-94-8) carries the chlorine and methoxy groups in a reversed arrangement and displays a substantially different predicted boiling point (~398.6 °C) and distinct ¹H NMR signature . Even the closest des-chloro analog, N-(5-chloro-2-methoxyphenyl)acetamide (CAS 7463-32-3; lacking the reactive α-chloroacetyl chloride handle), cannot undergo the same nucleophilic displacement or alkylation reactions required to elaborate the CK2 inhibitor pharmacophore . Additionally, the compound's comparatively high melting point (100–102 °C) differentiates it from the lower-melting 2-chloro-N-(2-methoxyphenyl)acetamide (51 °C, CAS 55860-22-5), providing a simple, quantitative identity checkpoint that prevents erroneous substitution at receiving . These divergences mean that substituting 35588-41-1 with a generic 'chloro-methoxy-acetanilide' risks both synthetic failure and batch rejection.

Quantitative Differentiation Evidence: Selecting 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 35588-41-1) Over Closest Analogs


Enabling Synthesis of a Sub-Nanomolar CK2 Inhibitor: A Procognitive Agent Intermediate Not Accessible from Des-Chloro Analogs

2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 35588-41-1) serves as the essential precursor to CK2 inhibitor 2 (CHEMBL4860630), a potent, selective, and orally active CK2 inhibitor with an IC₅₀ of 0.660 nM against human CK2 and 32.69 nM selectivity over CLK2 [1]. By contrast, the des-chloroacetyl analog N-(5-chloro-2-methoxyphenyl)acetamide (CAS 7463-32-3) cannot yield this chemotype as it lacks the reactive α-chloroacetamide handle required for the subsequent alkylation or coupling steps that install the full pharmacophore. The sub-nanomolar potency of the final inhibitor is directly contingent on the structural integrity of this intermediate.

CK2 inhibitor procognitive agent kinase drug discovery SAR intermediate

Melting Point and logP Differentiation Versus Positional Isomers: Identity Checkpoints for Incoming QC

The compound's experimentally reported melting point of 100–102 °C and logP of 2.17 provide clear differentiation from positional isomers and mono-substituted analogs . Specifically, 2-chloro-N-(2-methoxyphenyl)acetamide (CAS 55860-22-5, ortho-methoxy, no ring chlorine) melts at 51 °C, a ΔT of approximately 49–51 °C . 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide (CAS 7072-94-8, meta-chloro/para-methoxy) exhibits a predicted boiling point of ~398.6 °C versus 363.7 °C for the title compound, a Δ of ~35 °C . These large thermal differences can be leveraged as rapid, low-cost identity gates.

melting point logP identity verification QC release

¹H NMR Fingerprint Confirms Regiochemistry and Absence of Common Byproducts: Validation Against Literature Data

The ¹H NMR spectrum recorded in CDCl₃ (300 MHz) provides unambiguous confirmation of the 5-chloro-2-methoxy substitution pattern: δ 8.93 (s, 1H, NH), 8.41 (d, J = 2.6 Hz, 1H, H-6), 7.06 (dd, J = 8.7, 2.5 Hz, 1H, H-4), 6.82 (d, J = 8.7 Hz, 1H, H-3), 4.20 (s, 2H, COCH₂Cl), 3.91 (s, 3H, OCH₃); ¹³C NMR δ 164.1 (C=O), 147.5, 128.1, 127.6, 121.2, 119.7, 112.1, 56.5 (OCH₃), 43.2 (CH₂Cl) . In contrast, the positional isomer 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide (CAS 7072-94-8) would show a distinct coupling pattern due to the 1,3,4-trisubstitution, providing a separate spectral fingerprint. The availability of 3 NMR spectra and 1 FTIR spectrum on SpectraBase further supports independent verification [1].

NMR spectroscopy structural confirmation regiochemistry quality control

Validated Single-Step Synthesis with 81% Yield and Scalable Conditions: Process Consistency Advantage

A published synthetic procedure reports an 81% isolated yield for 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide via reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride using triethylamine in dichloromethane at 20 °C for 5 minutes, followed by flash chromatographic purification . This contrasts with the synthesis of N-(5-chloro-2-methoxyphenyl)acetamide (CAS 7463-32-3), which employs acetic anhydride in ethanol with zinc powder and produces a lower molecular weight product (199.63 g·mol⁻¹) that lacks the reactive chloroacetyl handle . The rapid reaction time (~5 min) and high yield of 35588-41-1 support efficient scale-up and reproducible lot-to-lot quality, while the defined purification protocol ensures removal of unreacted aniline and base residues.

synthesis yield optimization scalability process chemistry

Procurement Application Scenarios Where 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 35588-41-1) Delivers Maximum Differentiation


CK2-Targeted Procognitive and Oncology Drug Discovery Programs Requiring a Validated Intermediate

For research teams pursuing CK2 inhibitor 2 (CHEMBL4860630) or closely related analogs, CAS 35588-41-1 is the only documented intermediate that directly enables the synthesis of this sub-nanomolar (IC₅₀ = 0.660 nM) inhibitor chemotype [1]. Procurement of this specific CAS number, verified by the melting point (100–102 °C) and ¹H NMR signature, ensures downstream access to a compound with established CK2 potency, CLK2 selectivity (IC₅₀ = 33 nM), and oral activity—parameters that define the competitive advantage of the final drug candidate [1].

Medicinal Chemistry SAR Exploration Requiring a Reactive α-Chloroacetamide Handle

In structure-activity relationship (SAR) campaigns where the goal is to explore diverse amine, thiol, or hydroxyl nucleophile conjugations at the α-chloro position, CAS 35588-41-1 provides the dual advantage of a reactive chloroacetyl electrophile and a pre-installed 5-chloro-2-methoxyaniline pharmacophore [1]. The compound's logP of 2.17 and melting point of 100–102 °C facilitate purification and handling in parallel synthesis workflows, while the 81% reported yield benchmark enables accurate costing of multi-step library production .

Contract Research and CDMO Quality Control Using Published Spectral and Thermal References

Contract development and manufacturing organizations (CDMOs) tasked with synthesizing or scaling CAS 35588-41-1 can leverage the published ¹H NMR, ¹³C NMR, and FTIR reference spectra alongside the distinct melting point (100–102 °C) as a multi-parameter identity release specification [1]. The large thermal differential versus common positional isomers (Δmp ~49–51 °C vs. 2-methoxy isomer; Δbp ~35 °C vs. 3-chloro-4-methoxy isomer) supports rapid, cost-effective incoming QC without the need for advanced chromatographic or mass spectrometric methods on every lot .

Sourcing for High-Purity Building Block Collections in Kinase-Focused Chemical Libraries

Commercial suppliers listing CAS 35588-41-1 at a minimum purity of 95% (including Sigma-Aldrich AldrichCPR, Fluorochem, and ChemScene) provide a consistent quality baseline for inclusion in kinase-focused screening decks [1]. The compound's validated synthetic route, established analytical data package, and direct link to a high-value biological target differentiate it from less-characterized or single-source chloroacetanilides, reducing the burden of in-house re-characterization and enabling faster hit-to-lead progression .

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